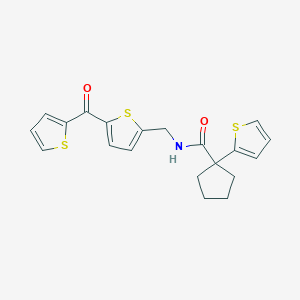
1-(thiophen-2-yl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(thiophen-2-yl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H19NO2S3 and its molecular weight is 401.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Thiophen-2-yl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide is a complex organic compound that features multiple thiophene rings and a cyclopentanecarboxamide backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to cannabinoid receptors and other therapeutic targets.
Structural Overview
The compound's structure can be broken down into key components:
- Thiophene Rings : These contribute to the compound's electronic properties and interactions with biological targets.
- Cyclopentanecarboxamide Backbone : This structure is essential for the compound's biological activity, particularly in modulating enzyme activity and receptor signaling.
Research indicates that compounds with similar structures to this compound can interact with cannabinoid receptors, potentially influencing physiological responses related to pain, inflammation, and neuroprotection. The binding affinity of these compounds to cannabinoid receptors suggests a mechanism through which they may exert therapeutic effects in conditions linked to endocannabinoid signaling .
Cytotoxicity Studies
A study evaluating various thiophene derivatives, including those structurally related to our compound, demonstrated notable cytotoxic potential against different cancer cell lines. The results indicated varying IC50 values across prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cell lines, highlighting the anticancer properties of similar compounds. For instance, certain derivatives exhibited IC50 values in the range of 14.62–65.41 µM compared to etoposide, a standard chemotherapeutic agent .
| Compound | PC-3 IC50 (µM) | NCI-H460 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| Compound A | 17.50 | 15.42 | 14.62 |
| Compound B | 29.31 | 27.54 | 25.73 |
| Etoposide | 17.15 | 14.28 | 13.34 |
Pharmacological Applications
The pharmacological implications of this compound extend beyond anticancer activity. Its structural features suggest potential applications in:
- Pain Management : By modulating cannabinoid receptor activity.
- Anti-inflammatory Effects : Through inhibition of pro-inflammatory pathways.
Studies have shown that similar thiophene-based compounds can significantly reduce inflammation in preclinical models, indicating a promising avenue for further research .
Spectral Analysis
Characterization of the compound through spectral analysis has revealed characteristic absorption bands associated with its functional groups:
- Amide C=O Stretching : Indicative of the amide bond present in the structure.
- Thiophene C=C Stretching : Reflecting the presence of thiophene moieties.
These spectral features are crucial for confirming the identity and purity of synthesized compounds during research .
Propiedades
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S3/c22-18(15-5-3-11-24-15)16-8-7-14(26-16)13-21-19(23)20(9-1-2-10-20)17-6-4-12-25-17/h3-8,11-12H,1-2,9-10,13H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPUQZNPRXQCDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













